
2,4-Pyrimidinediamine with linker
概要
説明
準備方法
UNC0064-12は通常、有機合成法によって合成されます . 具体的な調製方法は研究ニーズによって異なる場合がありますが、一般的には有機化合物の合成と精製が含まれます . UNC0064-12の合成には、中間体の形成と最終生成物を含む複数のステップが含まれます. 反応条件は、通常、目的の生成物を得るために、制御された温度、特定の溶媒、触媒を必要とします
化学反応の分析
Core Pyrimidine Reactivity
The 2,4-diaminopyrimidine core governs foundational reactivity patterns:
-
Electrophilic Substitution : Preferentially occurs at the 5-position due to electron-deficiency modulation by amino groups. Halogenation (e.g., iodination with N-iodosuccinimide in dry CH₃CN) achieves 96–98% yields .
-
Nucleophilic Displacement : Chlorine at the 6-position (e.g., in intermediate 2 ) undergoes substitution with alkoxy/aryloxy nucleophiles (e.g., NaH/DMSO or THF, 77% yield) .
Reaction Type | Reagents/Conditions | Position Modified | Yield | Source |
---|---|---|---|---|
Halogenation | N-Iodosuccinimide, dry CH₃CN, 25°C | 5 | 96–98% | |
Nucleophilic Substitution | NaH, DMSO/THF, nucleophile (e.g., R-OH) | 6 | 61–79% |
Linker Functionalization Strategies
The aminopropyl-phenyl linker enables tailored modifications:
-
Amine-Alkylation : Primary amines (e.g., 12a-d ) react with alkyl halides or carbonyl compounds (EDCI/HOBt, DIPEA) to form secondary/tertiary amines .
-
Crosslinking : Maleimide-thiol or imidoester-amine coupling (pH 6.5–7.5) facilitates bioconjugation .
Suzuki Coupling for Aryl Diversification
The 5-iodo intermediate (5/6 ) undergoes Suzuki-Miyaura cross-coupling to install aryl/heteroaryl groups:
Boronic Acid | Catalyst | Base | Solvent System | Yield | Source |
---|---|---|---|---|---|
4-Methoxycarbonylphenyl | Pd(PPh₃)₄ | K₂CO₃ | EtOH/Toluene/H₂O | 70–92% | |
Phenyl | Pd(dbpf)Cl₂ | K₂HPO₄ | THF/H₂O | 85% |
Optimized conditions use Pd(dbpf)Cl₂ with K₂HPO₄ in THF/H₂O for electron-deficient aryl boronic acids .
Click Chemistry for Triazole Linker Assembly
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) constructs triazole-containing linkers:
-
Alkyne Source : 5-Ethynyl-2,4-dimethoxybenzaldehyde (4 ) synthesized via Sonogashira coupling (28% yield) .
-
Reaction : Azide-functionalized resins + alkyne linker → stable triazole conjugates (RT, 12–24 hr) .
Biological Activity-Driven Modifications
-
HDAC/ALK Dual Inhibition : Carboxylic acid intermediates (5a-l ) condense with o-phenylenediamine to yield inhibitors with IC₅₀ < 100 nM against ALK-positive cells .
-
Prodrug Activation : Phosphate/acetate prodrug salts hydrolyze in vivo to release active 2,4-diaminopyrimidine pharmacophores .
Stability and Degradation Pathways
-
Acid Sensitivity : Methoxy-activated linkers resist TFA cleavage (cf. Wang resin) .
-
Oxidative Degradation : Susceptible to peroxide-mediated oxidation at the cyclopropane moiety (linker) .
This reactivity profile positions 2,4-pyrimidinediamine-linker hybrids as adaptable scaffolds for medicinal chemistry and bioconjugation, with precise control over electronic and steric properties through modular synthesis .
科学的研究の応用
Cancer Therapy
The compound has been extensively studied for its potential as a dual inhibitor targeting anaplastic lymphoma kinase (ALK) and histone deacetylases (HDACs). A recent study synthesized a series of 2,4-pyrimidinediamine derivatives that demonstrated potent inhibitory activity against ALK and HDACs. Compound 12a showed stronger antiproliferative effects than Ceritinib on ALK-positive cancer cell lines, inducing apoptosis and cell cycle arrest both in vitro and in vivo. The mechanism involved down-regulation of phosphorylated ALK protein and up-regulation of acetylated histone 3, suggesting its potential as a candidate for treating ALK-addicted cancers .
Autoimmune Diseases
The 2,4-pyrimidinediamine compounds have also been investigated for their ability to inhibit degranulation of immune cells such as mast cells and basophils. These compounds act by blocking the signaling cascades initiated by the crosslinking of high-affinity Fc receptors for immunoglobulin E (IgE), which are crucial in allergic responses and autoimmune conditions. By inhibiting these pathways, the compounds may offer therapeutic benefits in managing diseases characterized by excessive cellular degranulation .
Antibacterial Applications
Recent research has highlighted the development of novel antibacterial agents based on the 2,4-pyrimidinediamine scaffold. A new class of compounds was designed to combat multidrug-resistant bacterial strains. The structural optimization focused on the aryl moiety and bioisosteric replacements within the linker chain. These compounds exhibited significant antibacterial activity against various bacterial strains, indicating their potential use in addressing the urgent need for new antibiotics .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the efficacy of 2,4-pyrimidinediamine derivatives. Studies have shown that variations in the linker length and substitution patterns on the phenyl ring can significantly influence biological activity. For instance, increasing the linker length was found to be unfavorable for antiproliferative activity against cancer cells, while specific substitutions (e.g., electron-withdrawing or electron-donating groups) impacted inhibition potency .
Case Study: Dual Inhibition in Cancer Treatment
Compound | Target | IC50 (µM) | Mechanism of Action |
---|---|---|---|
12a | ALK | 0.5 | Down-regulates p-ALK; Up-regulates Ac-H3 |
Ceritinib | ALK | 1.0 | - |
This table summarizes findings from a study evaluating the inhibitory potency of selected compounds against ALK.
Case Study: Antibacterial Efficacy
Compound | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
5-aryl-N2,N4-dibutylpyrimidine-2,4-diamine | E. coli | 15 |
5-aryl-N2,N4-dibutylpyrimidine-2,4-diamine | S. aureus | 18 |
This table presents data on antibacterial activity against common pathogens.
作用機序
UNC0064-12は、特にキナーゼなどの特定の酵素を阻害することで効果を発揮します . 酵素の活性部位に結合し、酵素が基質を触媒することを防ぎます . この阻害は、酵素の活性を必要とする細胞のシグナル伝達経路と生物学的プロセスを混乱させます . UNC0064-12の分子標的は、細胞の成長、増殖、生存に関与するさまざまなキナーゼが含まれています . これらのキナーゼを阻害することで、UNC0064-12は、癌細胞の成長やその他の病理学的プロセスを阻害することができます .
類似化合物の比較
UNC0064-12は、複数のキナーゼを同時に阻害する能力においてユニークです . 類似の化合物には、ソラフェニブ、スニチニブ、パゾパニブなどの他のマルチキナーゼ阻害剤が含まれます . これらの化合物も複数のキナーゼを標的にしますが、特異性、効力、副作用プロファイルが異なる場合があります . UNC0064-12のユニークな構造と結合特性は、キナーゼ研究と創薬における貴重なツールとなっています .
類似化合物との比較
UNC0064-12 is unique in its ability to inhibit multiple kinases simultaneously . Similar compounds include other multi-kinase inhibitors such as sorafenib, sunitinib, and pazopanib . These compounds also target multiple kinases but may differ in their specificity, potency, and side effect profiles . UNC0064-12’s unique structure and binding properties make it a valuable tool in kinase research and drug development .
生物活性
2,4-Pyrimidinediamine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly as inhibitors of key enzymes involved in cancer and other diseases. This article focuses on the biological activity of 2,4-pyrimidinediamine compounds with linkers, emphasizing their potential as dual inhibitors of anaplastic lymphoma kinase (ALK) and histone deacetylases (HDACs).
Synthesis and Structural Variability
Recent studies have explored various structural modifications of 2,4-pyrimidinediamine to enhance its biological activity. The introduction of linkers varies the compound's properties and biological efficacy. For instance, a series of derivatives with different linker lengths were synthesized, revealing that longer linkers could negatively impact anti-proliferative activity against cancer cell lines .
The mechanism by which 2,4-pyrimidinediamine compounds exert their biological effects involves multiple pathways:
- Inhibition of ALK and HDACs : Compounds like 12a demonstrated strong inhibitory potency against ALK and HDAC1, leading to enhanced apoptosis in ALK-positive cancer cells. This was evidenced by down-regulation of phosphorylated ALK (p-ALK) and up-regulation of acetylated histone H3 (Ac-H3) proteins .
- Cell Cycle Arrest : The compounds induce cell cycle arrest, further contributing to their anti-cancer effects. Studies showed that these compounds could effectively halt the proliferation of various cancer cell lines, including MCF-7 and A549 .
Biological Activity Data
The following table summarizes the biological activities observed for selected 2,4-pyrimidinediamine derivatives:
Compound | Target Enzyme | IC50 (µM) | Cell Line Tested | Activity Observed |
---|---|---|---|---|
12a | ALK | 0.5 | H2228 | Strong inhibition |
12b | HDAC1 | 0.8 | MCF-7 | Moderate inhibition |
6a | ALK | 1.0 | A549 | Moderate inhibition |
6b | HDAC1 | 1.5 | BEL-7402 | Weak inhibition |
Case Studies
Case Study 1: Dual Inhibition in Cancer Therapy
A study evaluated the efficacy of a new series of pyrimidinediamine derivatives in treating ALK-dependent cancers. Compound 12a exhibited superior anti-proliferative effects compared to Ceritinib, a standard treatment for ALK-positive lung cancer. The study concluded that these derivatives could serve as promising candidates for further development in targeted cancer therapies .
Case Study 2: Mechanistic Insights through Molecular Docking
Molecular docking studies revealed that certain pyrimidinediamine derivatives interact with DNA through groove binding and oblique intercalation. This interaction is crucial for their mechanism as it may disrupt DNA replication in cancer cells . The docking poses demonstrated that these compounds can insert into DNA base pairs while extending into the grooves, suggesting a novel action mechanism for these inhibitors.
特性
IUPAC Name |
2-N-[4-(3-aminopropylamino)phenyl]-4-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N8/c20-9-1-10-21-14-4-6-15(7-5-14)23-19-22-11-8-17(25-19)24-18-12-16(26-27-18)13-2-3-13/h4-8,11-13,21H,1-3,9-10,20H2,(H3,22,23,24,25,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYYZTTPXKIYERF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)NC3=NC(=NC=C3)NC4=CC=C(C=C4)NCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。